REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[C:16]([Cl:18])[CH:17]=1)[N:5]=[CH:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:8]=1[OH:14].[BH4-].[Na+].CC(C)=O.O>O1CCCC1.C(O)C>[Br:13][C:11]1[CH:10]=[CH:9][C:8]([OH:14])=[C:7]([CH2:6][NH:5][C:4]2[CH:15]=[C:16]([Cl:18])[CH:17]=[C:2]([Cl:1])[CH:3]=2)[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N=CC2=C(C=CC(=C2)Br)O)C=C(C1)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
argon atmosphere, and the mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue obtained by concentration under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
After the dichloromethane layer was washed with water and brine one after another,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow viscous material
|
Type
|
CUSTOM
|
Details
|
This was crystallized by n-hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CNC1=CC(=CC(=C1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 971 mg | |
YIELD: PERCENTYIELD | 93.3% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |